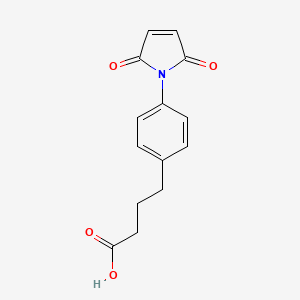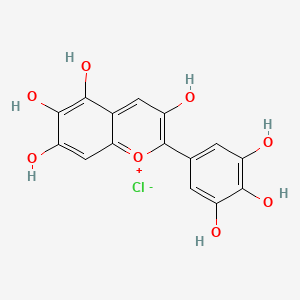
6-Hydroxydelphinidin chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxydelphinidin chloride is a derivative of delphinidin, a naturally occurring anthocyanidin found in various fruits and vegetables. Delphinidin is known for its vibrant purple color and is a significant component of the pigments in berries, eggplants, and red wine . The compound this compound is characterized by its molecular formula C15H11O8.Cl and a molecular weight of 354.697 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxydelphinidin chloride typically involves the hydroxylation of delphinidin. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions . The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure the selective hydroxylation at the 6th position of the delphinidin molecule.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound in large quantities. These methods leverage the biosynthetic pathways of anthocyanins in plants, optimizing the production process for higher yields and purity .
化学反応の分析
Types of Reactions: 6-Hydroxydelphinidin chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with altered functional groups .
科学的研究の応用
6-Hydroxydelphinidin chloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of anthocyanins and their derivatives.
Biology: The compound is investigated for its antioxidant properties and its effects on cellular processes.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the food and cosmetic industries for its coloring properties and potential health benefits
作用機序
The mechanism of action of 6-Hydroxydelphinidin chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS), reducing oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the expression of pro-inflammatory enzymes and cytokines.
Anticancer Properties: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways, such as the mTOR-related pathway
類似化合物との比較
Delphinidin: The parent compound, known for its antioxidant and anticancer properties.
Cyanidin: Another anthocyanidin with similar antioxidant activities.
Malvidin: Known for its presence in red wine and its potential health benefits
Uniqueness: 6-Hydroxydelphinidin chloride is unique due to its specific hydroxylation at the 6th position, which may enhance its antioxidant and therapeutic properties compared to other anthocyanidins. This structural modification can influence its bioavailability and interaction with molecular targets, making it a valuable compound for further research and application .
特性
分子式 |
C15H11ClO8 |
|---|---|
分子量 |
354.69 g/mol |
IUPAC名 |
2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |
InChI |
InChI=1S/C15H10O8.ClH/c16-7-1-5(2-8(17)13(7)21)15-10(19)3-6-11(23-15)4-9(18)14(22)12(6)20;/h1-4H,(H6-,16,17,18,19,20,21,22);1H |
InChIキー |
PYSCZYSGHGBKKF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



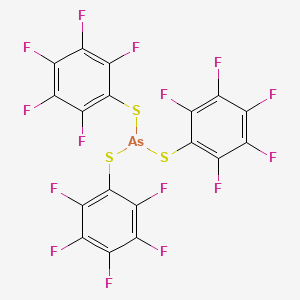
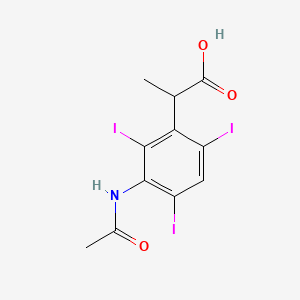
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
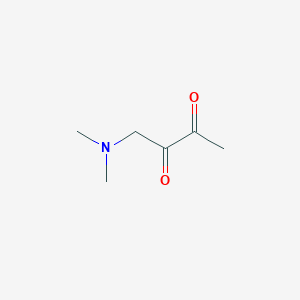
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)
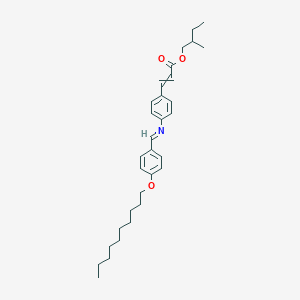
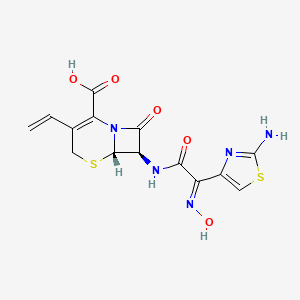

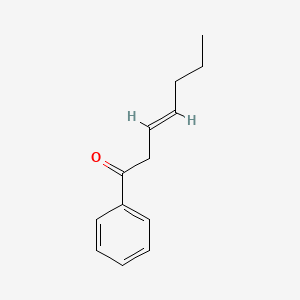
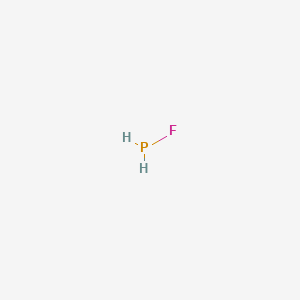

![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)
